molecular formula C9H18N2O B1481148 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol CAS No. 2098039-85-9

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol

Cat. No.: B1481148
CAS No.: 2098039-85-9
M. Wt: 170.25 g/mol
InChI Key: BUIHGYTZSXYZFV-UHFFFAOYSA-N
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Description

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is a chiral piperidine-based building block designed for pharmaceutical research and development. This compound features both amino and hydroxyl functional groups on the piperidine ring, alongside a cyclopropylmethyl substituent, making it a versatile intermediate for the synthesis of more complex molecules. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, extensively utilized in the discovery of novel therapeutic agents . The cyclopropylmethyl group is a common pharmacophore found in various bioactive molecules, and its incorporation can influence the metabolic stability, potency, and selectivity of lead compounds . As a multifunctional synthon, this compound is valuable for constructing combinatorial libraries, exploring structure-activity relationships (SAR), and developing potential agonists or antagonists for various biological targets. Research applications may include its use as a precursor in the synthesis of compounds for central nervous system (CNS) targets or other G-protein coupled receptors (GPCRs) . The structure suggests potential for use in creating novel analgesics, given that many potent synthetic opioids feature a piperidine core and aromatic or alkyl substitutions, although this specific compound's activity is unconfirmed and requires empirical investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

1-amino-3-(cyclopropylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11-4-3-9(12)8(6-11)5-7-1-2-7/h7-9,12H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHGYTZSXYZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Cyclopropylmethylamine and Piperidin-4-one Derivatives

One of the primary methods involves the reductive amination of piperidin-4-one intermediates with cyclopropylmethylamine, followed by reduction using sodium borohydride (NaBH4).

  • Procedure Summary :

    • Starting materials: piperidin-4-one derivative, cyclopropylmethylamine.
    • Reagents: Sodium borohydride (NaBH4) as reducing agent, sometimes in the presence of calcium chloride and iron powder to facilitate reaction.
    • Solvent: Ethanol or other dry solvents.
    • Conditions: Stirring at room temperature or mild heating.
    • Outcome: Formation of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol as a yellow oil with high yield (up to 95%).
  • Analytical Data :

    • LC-MS: Molecular ion peak at m/z 207 [M+H]+.
    • 1H NMR (DMSO-d6): Signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and cyclopropyl protons confirming structure.

This method is efficient and produces the target compound in high purity and yield (95%), making it a reliable synthetic route for laboratory-scale preparation.

Protection and Deprotection Strategies Using Carbobenzoxy (Cbz) or tert-Butoxycarbonyl (Boc) Groups

To control regioselectivity and stereochemistry, protection of the amino group on piperidine is often employed:

  • Synthesis of Protected Intermediates :

    • (R)- or (S)-3-aminopiperidines are protected using carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups.
    • Alkylation with cyclopropylmethyl or other substituents is performed on these protected intermediates.
    • The protected amines are then deprotected under acidic or catalytic hydrogenation conditions to yield the free amine.
  • Typical Reaction Conditions :

    • Alkylation in acetonitrile or ethyl acetate under mild heating (35-70°C).
    • Use of mesylates or methanesulfonates as leaving groups to facilitate substitution.
    • Recrystallization from solvents like methyl tert-butyl ether or Virahol for purification.
  • Yields and Purity :

    • Yields for protected intermediates range from 50% to over 90% depending on the step and purification method.
    • Optical purity can be maintained by using chiral starting materials.

This approach allows for stereochemical control and is suitable for preparing optically active forms of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol, which is critical for biological activity.

Mechanochemical Synthesis as a Sustainable Alternative

Recent advances have introduced mechanochemical methods (ball milling) for synthesizing piperidine derivatives, including analogs of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol:

  • Mechanochemical Alkylation :

    • Reactants are ground together in a ball mill with minimal solvent (liquid-assisted grinding).
    • Alkylation of Boc-protected amines with epichlorohydrin or similar alkylating agents is achieved rapidly (minutes to hours).
    • This method reduces solvent use drastically, shortens reaction times, and improves yields (up to 90%).
  • Advantages :

    • Higher conversion rates compared to classical solution-phase synthesis.
    • Lower formation of byproducts, simplifying purification.
    • Environmentally friendly, reducing toxic solvent waste.
  • Typical Conditions :

    • Milling frequency: 30 Hz.
    • Milling ball diameter: 1.5 cm stainless steel ball improves reaction efficiency.
    • Small solvent volume (~0.1 μL/mg) for liquid-assisted grinding.
  • Yield and Purity :

    • Isolated yields of alkylated intermediates range from 65% to 85%.
    • High purity products obtained without extensive chromatographic purification.

This innovative approach is promising for scalable and sustainable synthesis of piperidine derivatives, potentially including 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol analogs.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity & Notes Advantages
Reductive amination with NaBH4 Piperidin-4-one + cyclopropylmethylamine, NaBH4 95 High purity, confirmed by LC-MS & NMR Simple, high yield, straightforward
Protection/deprotection strategy Cbz/Boc protection, alkylation with mesylates 50-90 Optical purity maintained, recrystallization Stereochemical control
Mechanochemical synthesis Ball milling with Boc-protected amines, minimal solvent 65-90 High purity, reduced byproducts Sustainable, fast, less solvent use

Research Findings and Notes

  • The reductive amination route is widely used due to its straightforwardness and high yield but may require careful handling of reducing agents and purification steps.
  • Protection strategies are essential when stereochemistry is critical, especially for pharmaceutical applications, allowing access to enantiomerically pure compounds.
  • Mechanochemical synthesis represents a cutting-edge approach that aligns with green chemistry principles, offering a scalable and environmentally benign alternative to classical methods.
  • Analytical techniques such as LC-MS, 1H NMR, and recrystallization are routinely employed to confirm structure and purity.
  • The choice of method depends on the scale, desired stereochemistry, and sustainability considerations.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted piperidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[[4-(Aminomethyl)phenyl]methyl]piperidin-4-ol (CAS 887588-67-2)

  • Substituents: Aminomethylbenzyl group at the 1-position.
  • Key Differences : Replaces the cyclopropylmethyl group with a benzyl moiety, increasing hydrophilicity due to the aromatic ring’s polarity. This substitution may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration compared to the cyclopropylmethyl analogue .
  • Molecular Weight: 234.34 g/mol (vs. ~170.25 g/mol for 1-amino-3-(cyclopropylmethyl)piperidin-4-ol).

CGP77675 (CAS 234772-64-6)

  • Substituents : Pyrrolo[2,3-d]pyrimidinyl and methoxyphenyl groups.
  • The methoxy group enhances metabolic stability but reduces hydrogen-bonding capacity relative to the amino group in the parent compound .
  • Molecular Weight : 443.55 g/mol.

Cyclopropylmethyl-Containing Analogues

Naltrexone Hydrochloride (CAS 16676-29-2)

  • Substituents : Morphinan core with cyclopropylmethyl and epoxy groups.
  • Key Differences: While structurally distinct, the cyclopropylmethyl group in naltrexone enhances µ-opioid receptor antagonism by optimizing steric fit and reducing oxidative metabolism. This suggests that in 1-amino-3-(cyclopropylmethyl)piperidin-4-ol, the cyclopropylmethyl may similarly improve receptor binding and pharmacokinetics compared to linear alkyl chains .
  • Molecular Weight : 377.86 g/mol.

Cyclopropylmethyl Ethylphosphonofluoridate (CAS 2931.59)

  • Substituents: Phosphonofluoridate group with cyclopropylmethyl.
  • Key Differences: A phosphorus-containing compound with distinct reactivity (e.g., acetylcholinesterase inhibition).

Amino-Functionalized Analogues

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol

  • Substituents: Aminoethyl group at the 1-position.
  • Key Differences: The additional aminoethyl group introduces a secondary basic center, which may enhance solubility and cationic interactions at physiological pH.

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol 3-cyclopropylmethyl, 1-amino C9H18N2O ~170.25 High lipophilicity, CNS penetration
1-[[4-(Aminomethyl)phenyl]methyl]piperidin-4-ol 1-benzyl, 4-aminomethyl C14H22N2O 234.34 Enhanced solubility, reduced BBB uptake
Naltrexone Hydrochloride Morphinan core, cyclopropylmethyl C20H23NO4·HCl 377.86 Opioid receptor antagonism
CGP77675 Pyrrolo[2,3-d]pyrimidinyl, methoxy C26H29N5O2 443.55 Kinase inhibition, metabolic stability

Research Findings and Implications

  • Cyclopropylmethyl vs. Benzyl Groups : Cyclopropylmethyl enhances metabolic stability and receptor binding due to its constrained geometry, whereas benzyl groups improve solubility but may limit CNS activity .
  • Amino Group Positioning: The 1-amino group in the parent compound facilitates hydrogen bonding with targets like amine receptors or enzymes, contrasting with 4-position hydroxyls in analogues like CGP77675, which prioritize hydrophobic interactions .
  • Phosphonofluoridate Analogues: Despite structural divergence, cyclopropylmethyl’s steric effects in phosphonofluoridates highlight its broader utility in modulating reactivity and target engagement .

Biological Activity

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is characterized by a piperidine ring substituted with an amino group and a cyclopropylmethyl group. The structural formula can be represented as follows:

C10H16N2O\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}

This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

The biological activity of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

  • Receptor Binding : It has been suggested that compounds similar to this piperidine derivative may act as antagonists at the CCR5 receptor, which is implicated in HIV infection. The presence of a basic nitrogen atom allows for strong interactions with the receptor, potentially leading to therapeutic effects against HIV .
  • Enzyme Interaction : The compound may influence enzyme activity involved in neurotransmitter synthesis, thereby modulating neurotransmission and affecting various physiological processes .

Cellular Effects

Research indicates that 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol can significantly affect cellular functions:

  • Proliferation and Apoptosis : Studies have shown that this compound can modulate cell proliferation and apoptosis through pathways such as MAPK/ERK, indicating its potential role in cancer therapy .
  • Gene Expression Modulation : It may also alter gene expression profiles, impacting cellular metabolism and function .

Pharmacokinetics

Understanding the pharmacokinetics of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is crucial for assessing its therapeutic potential:

  • Absorption and Distribution : The compound demonstrates favorable absorption characteristics, which are essential for oral bioavailability.
  • Metabolism : Initial studies suggest that it undergoes metabolic transformations that can affect its biological activity over time .

In Vitro Studies

In vitro experiments have demonstrated that 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol exhibits significant activity against specific cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
HeLa (Cervical)10.8Inhibition of proliferation

These results highlight the compound's potential as an anticancer agent.

In Vivo Studies

Limited in vivo studies have begun to explore the therapeutic efficacy of this compound in animal models. Preliminary results indicate:

  • Anti-inflammatory Effects : In models of inflammation, treatment with 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol led to reduced inflammatory markers .
  • Neuroprotective Properties : Research suggests potential neuroprotective effects, making it a candidate for treating neurological disorders .

Q & A

Basic Research: What are the recommended synthetic routes and purification methods for 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol?

Methodological Answer:
Synthesis of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol typically involves multi-step functionalization of the piperidine scaffold. A common approach includes:

  • Cyclopropane ring introduction : Use cyclopropane derivatives (e.g., cyclopropylmethyl halides) in nucleophilic substitution reactions with amine-protected piperidin-4-ol precursors.
  • Amine group protection : Employ tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions during alkylation .
  • Purification : Utilize column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥98%) and structural integrity via 1H^1H-NMR (e.g., characteristic cyclopropyl proton splitting at δ 0.5–1.2 ppm) .

Advanced Research: How can computational modeling optimize the pharmacological targeting of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies benefit from:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or ion channels). Focus on the cyclopropylmethyl group’s steric effects and the hydroxyl-amine moiety’s hydrogen-bonding potential .
  • Quantum mechanical (QM) calculations : Analyze electron density maps (via Gaussian 16) to identify reactive sites for functionalization.
  • Validation : Cross-reference computational data with in vitro assays (e.g., radioligand binding studies) to refine models. Address discrepancies by adjusting force field parameters or solvent models .

Basic Research: What analytical techniques are critical for characterizing 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol and its intermediates?

Methodological Answer:
Key techniques include:

  • Spectroscopic analysis :
    • 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and cyclopropane integrity.
    • IR spectroscopy to detect hydroxyl (3200–3600 cm1^{-1}) and amine (1650–1580 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • Chromatography : UPLC with UV detection (λ = 210–254 nm) for purity assessment. Compare retention times against synthetic standards .

Advanced Research: How can contradictions in biological activity data for this compound be resolved?

Methodological Answer:
Contradictory results (e.g., varying IC50_{50} values across studies) may arise from:

  • Experimental variability : Standardize assay conditions (e.g., buffer pH, temperature) and use internal controls (e.g., reference inhibitors).
  • Stereochemical considerations : Ensure enantiomeric purity via chiral HPLC. Test individual enantiomers separately, as biological activity often depends on absolute configuration .
  • Off-target effects : Perform counter-screening against related receptors/enzymes. Use CRISPR-edited cell lines to isolate target-specific responses .

Basic Research: What safety protocols are essential when handling 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Spill management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust by using HEPA-filtered vacuum systems.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Label containers with GHS hazard symbols (e.g., H315 for skin irritation) .

Advanced Research: How can the compound’s pharmacokinetic profile be improved through structural modifications?

Methodological Answer:

  • Bioisosteric replacement : Substitute the hydroxyl group with a fluorine atom to enhance metabolic stability while retaining hydrogen-bonding capacity.
  • Prodrug design : Conjugate the amine group with acetyl or phosphonate moieties to improve oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
  • Lipophilicity optimization : Adjust logP values (via XLogP3 calculations) by introducing hydrophilic groups (e.g., polyethylene glycol chains) to enhance aqueous solubility .

Basic Research: What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

  • Retrosynthetic analysis : Break down the target molecule into simpler precursors (e.g., piperidin-4-ol, cyclopropane derivatives) to plan synthetic routes .
  • QSPR models : Use quantitative structure-property relationships to predict physicochemical properties (e.g., solubility, pKa) based on substituent effects .
  • Hypothesis-driven design : Align experiments with overarching theories (e.g., ligand-receptor binding kinetics) to ensure focused data collection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol
Reactant of Route 2
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.